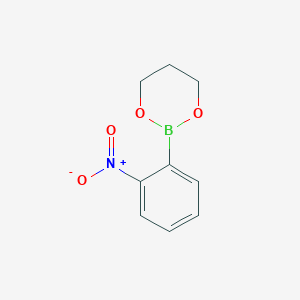
2-(2-Nitrophenyl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrophenyl)-1,3,2-dioxaborinane is an organic compound that features a boron-containing heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-1,3,2-dioxaborinane typically involves the reaction of 2-nitrophenylboronic acid with diols under acidic conditions. One common method includes the formation of 2-nitrophenyl-1,3-dioxolane, followed by selective isomer separation and further hydrolysis . The reaction conditions often require a heterogeneous acidic catalyst, which can be recycled multiple times without loss of efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and minimizing hazardous by-products, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 2-nitroso derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-nitroso derivatives.
Reduction: Formation of 2-aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Nitrophenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of bioactive molecules due to its ability to form stable boron-containing compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-1,3,2-dioxaborinane involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with diols and other nucleophiles, facilitating various chemical transformations . The nitro group can undergo reduction to form reactive intermediates that participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylacetic acid: Shares the nitro group and phenyl ring but lacks the boron-containing heterocyclic ring.
2-Nitrobenzyl alcohol: Similar in structure but contains a hydroxyl group instead of the boron ring.
2-Nitrophenyl-1,3-dioxolane: A precursor in the synthesis of 2-(2-Nitrophenyl)-1,3,2-dioxaborinane.
Uniqueness
This compound is unique due to its boron-containing heterocyclic ring, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C9H10BNO4 |
|---|---|
Molecular Weight |
206.99 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H10BNO4/c12-11(13)9-5-2-1-4-8(9)10-14-6-3-7-15-10/h1-2,4-5H,3,6-7H2 |
InChI Key |
VMVDDGKNENVBCT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


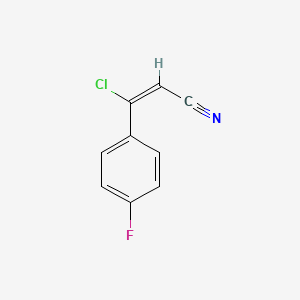
![2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B13354663.png)
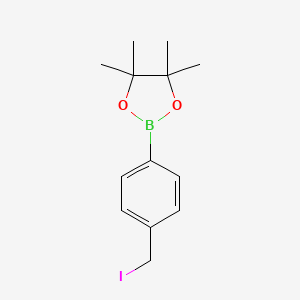
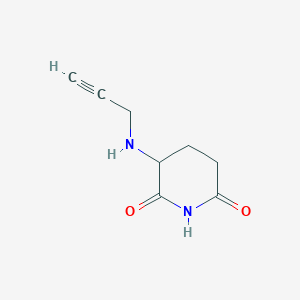
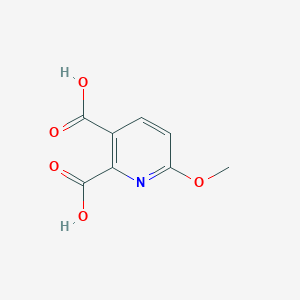
![4-(3,5-dinaphthalen-2-ylphenyl)-2-[2-[4-(3,5-dinaphthalen-2-ylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13354697.png)
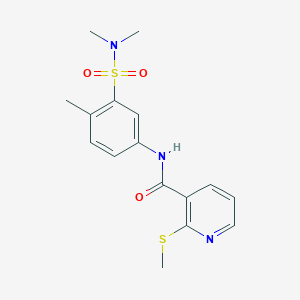
![Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354710.png)
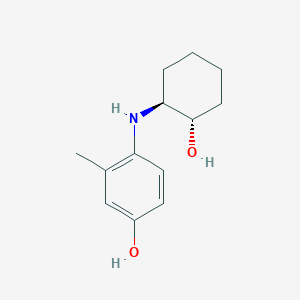
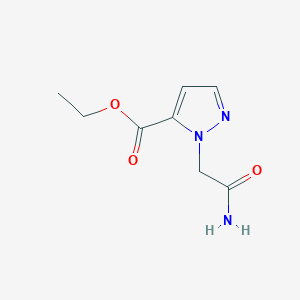
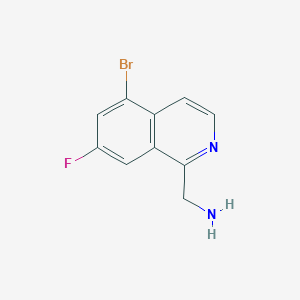
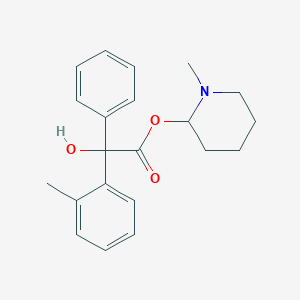
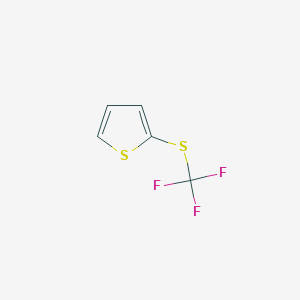
![(3S,4R)-4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)tetrahydrofuran-3-ol](/img/structure/B13354721.png)
